molecular formula C24H22N2O4 B557393 Fmoc-4-Amino-L-phenylalanine CAS No. 95753-56-3

Fmoc-4-Amino-L-phenylalanine

Cat. No. B557393
CAS RN: 95753-56-3
M. Wt: 402,43 g/mole
InChI Key: VALNSJHHRPSUDO-QFIPXVFZSA-N
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Description

Fmoc-4-Amino-L-phenylalanine is a chemical compound with the molecular formula C24H22N2O4 . It is used in research and development .


Synthesis Analysis

The synthesis of Fmoc-4-Amino-L-phenylalanine involves the hydrogenation and protection of the amine with an Fmoc-NHS ester, followed by the deprotection of the phosphonate . A new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms (Fmoc-Pmp (OR) 2), suitable for solid phase peptide synthesis is also described .


Molecular Structure Analysis

The molecular structure of Fmoc-4-Amino-L-phenylalanine is represented by the molecular formula C24H22N2O4 . The structure is determined by various physical and chemical properties, which are influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-4-Amino-L-phenylalanine are complex and involve various factors. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .


Physical And Chemical Properties Analysis

Fmoc-4-Amino-L-phenylalanine is a white to off-white powder with a melting point of 150 - 180 °C (Lit.) . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .

Scientific Research Applications

  • Synthesis of Protected Phenylalanine Derivatives : Fmoc-4-Amino-L-phenylalanine derivatives have been synthesized for use in solid-phase peptide synthesis. These compounds offer hydrolytically stable analogs of phosphotyrosine, useful for studying protein-tyrosine kinase-dependent signal transduction (Baczko et al., 1996).

  • Self-Assembly and Hydrogelation : This compound is known for its efficient self-assembly and hydrogelation in aqueous solvents. The self-assembly behavior is influenced by the side-chain halogenation, which enhances the formation of amyloid-like fibrils and hydrogels (Ryan et al., 2010).

  • Antibacterial Composite Materials : Fmoc-4-Amino-L-phenylalanine derivatives have been utilized in the development of antibacterial and anti-inflammatory materials. These nanoassemblies show significant effects on bacterial morphology and are integrated into resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Biotinylation of Amino Acids : The compound has been used in the synthesis of biotinylated amino acids, which are valuable for various biochemical applications (Feng et al., 2010).

  • Native Chemical Ligation : It has been used in the synthesis of certain peptides, demonstrating its utility in native chemical ligation, a technique important in peptide chemistry (Crich & Banerjee, 2007).

  • Synthesis of Phosphotyrosyl Mimetics : It has been used in the synthesis of phosphotyrosyl mimetics, relevant for signal transduction studies. These mimetics are useful for preparing inhibitors against various signal transduction pathways (Yao et al., 1999).

  • Investigation in Peptoid Derivatives : It is studied for its self-assembly behavior in comparison to peptoid derivatives, shedding light on the structural aspects of these compounds (Rajbhandary et al., 2018).

  • Fullerene-based Inhibitors of HIV-1 Protease : Fmoc-4-Amino-L-phenylalanine derivatives have been explored as potential inhibitors of HIV-1 protease, indicating their significance in antiviral research (Strom et al., 2015).

Safety And Hazards

In terms of safety and hazards, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eye should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Fmoc-4-Amino-L-phenylalanine research could involve the exploration of its self-assembly and hydrogel formation ability. It has been found that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This opens up new areas of research relating the concentration dependent increase in specific rotation to the size and shape of aggregates formed by the surfactants .

properties

IUPAC Name

(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427200
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-Amino-L-phenylalanine

CAS RN

95753-56-3
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-4-Amino-L-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
W Wang, L Zhu, Y Hirano, M Kariminavargani… - Analytical …, 2016 - ACS Publications
… The resulting activated esters (2 in Scheme S1 or 5 in Scheme S2) (3.0 mmol, 3.0 equiv) and Fmoc-4-amino-l-phenylalanine (1.0 mmol, 1.0 equiv) were dissolved in dimethylformamide (…
Number of citations: 19 pubs.acs.org
NSA Crone, N van Hilten, A van der Ham… - Bioconjugate …, 2023 - ACS Publications
Coiled-coil peptides are high-affinity, selective, self-assembling binding motifs, making them attractive components for the preparation of functional biomaterials. Photocontrol of coiled-…
Number of citations: 1 pubs.acs.org
MJ Umerani, H Yang, P Pratakshya, JS Nowick… - RSC Advances, 2021 - pubs.rsc.org
Macromolecules composed of quinoline building blocks are viewed as valuable synthetic targets due to their potential as functional materials in optoelectronic devices and promise as …
Number of citations: 1 pubs.rsc.org
NS Crone, N Hilten - 2023 - scholarlypublications …
Coiled-coil peptides are high-affinity, selective, selfassembling binding motifs, making them attractive components for the preparation of functional biomaterials. Photocontrol of coiled-…
TB KC, K Suga, T Isoshima, T Aigaki, Y Ito… - Biochemical and …, 2018 - Elsevier
… Ltd., Japan), and then conjugated with Fmoc-4-amino-l-phenylalanine (AnaSpec Inc., CA, USA) in acidic condition (pH 5). The obtained, Fmoc-protected NBD-amPhe was purified by …
Number of citations: 4 www.sciencedirect.com
タラバハドゥル - 2018 - tokyo-metro-u.repo.nii.ac.jp
… The obtained NBD-linker-NHS ester was conjugated with Fmoc-4-amino-L-phenylalanine (AnaSpec Inc., USA) at the molar ratio of 1.2:1 for overnight incubation at 37C in a solvent …
Number of citations: 2 tokyo-metro-u.repo.nii.ac.jp
JE Picket - 2014 - search.proquest.com
… Fmoc-4-amino-Lphenylalanine and Fmoc-4-iodo-L-phenylalanine were obtained from Chem-Impex (Wood Dale, IL). o-Neoendorphin (porcine) was obtained from Phoenix …
Number of citations: 0 search.proquest.com
Q ZANG - t2r2.star.titech.ac.jp
Genetic incorporation of non-canonical amino acids enables us to prepare precisely designed macromolecular bioconjugates. The approach attracts a great interest in protein …
Number of citations: 2 t2r2.star.titech.ac.jp
YQ Yeoh - 2020 - digital.library.adelaide.edu.au
The function of a protein or peptide is governed by its unique secondary structure and intrinsic dynamic properties. Hence, an ability to control secondary structure and an understanding …
Number of citations: 2 digital.library.adelaide.edu.au
マナンダーヤソダ - 2015 - tokyo-metro-u.repo.nii.ac.jp
… To the solution of pyridine-HCl pH 5: DMF (1:1) equal molar concentration of NBD-Caproic acid-NHS ester and Fmoc-4-amino-L-phenylalanine added and the mixture was stirred at 37 …
Number of citations: 4 tokyo-metro-u.repo.nii.ac.jp

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